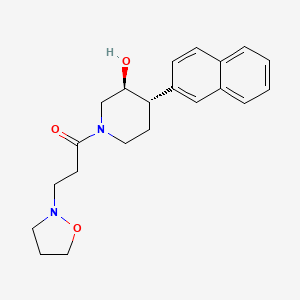
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol
説明
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a selective dopamine D1 receptor (D1R) agonist that has been shown to have promising effects in preclinical studies.
作用機序
The mechanism of action of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol involves activation of the dopamine D1 receptor (D1R). This receptor is involved in the regulation of reward and motivation pathways in the brain, and its activation has been shown to reduce drug-seeking behavior and improve cognitive function. (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol is a selective D1R agonist, meaning that it specifically activates this receptor without affecting other dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol are primarily related to its activation of the dopamine D1 receptor. This activation leads to increased levels of cyclic AMP (cAMP) in the brain, which in turn leads to downstream effects on intracellular signaling pathways. These effects ultimately result in the reduction of drug-seeking behavior and improvement of cognitive function.
実験室実験の利点と制限
One of the major advantages of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol for lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors in the brain. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol. One area of interest is the development of more potent and selective D1R agonists for the treatment of drug addiction and other neuropsychiatric disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol in humans, which would provide important information for the development of clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on intracellular signaling pathways in the brain.
科学的研究の応用
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of drug addiction, particularly cocaine addiction. Preclinical studies have shown that (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol can reduce cocaine-seeking behavior and relapse in animal models of addiction. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.
特性
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20-15-22(21(25)9-12-23-10-3-13-26-23)11-8-19(20)18-7-6-16-4-1-2-5-17(16)14-18/h1-2,4-7,14,19-20,24H,3,8-13,15H2/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSCQKDMNHEXFP-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(OC1)CCC(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)
![N-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}acetamide](/img/structure/B4017335.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4017342.png)


![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)

![N-benzyl-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4017393.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4017414.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![1-(4-methoxyphenyl)-3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017424.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)